molecular formula C11H16N2O4S B5317885 2-[(4-Ethoxyphenyl)sulfonylamino]propanamide

2-[(4-Ethoxyphenyl)sulfonylamino]propanamide

Cat. No.: B5317885
M. Wt: 272.32 g/mol
InChI Key: KFZAWLWNRDNPSV-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)sulfonylamino]propanamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfonylamino group and a propanamide moiety.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-9-4-6-10(7-5-9)18(15,16)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZAWLWNRDNPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)sulfonylamino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and propanoyl chloride.

    Reaction with Sulfonyl Chloride: 4-ethoxyaniline is reacted with sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxyphenylsulfonamide.

    Amidation: The resulting 4-ethoxyphenylsulfonamide is then reacted with propanoyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[(4-Ethoxyphenyl)sulfonylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide: .

    N-(2-ethoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide: .

Uniqueness

2-[(4-Ethoxyphenyl)sulfonylamino]propanamide is unique due to its specific structural features, such as the ethoxy group and the sulfonylamino linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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